molecular formula C15H17NO4 B11772184 Methyl 4-pivalamidobenzofuran-2-carboxylate

Methyl 4-pivalamidobenzofuran-2-carboxylate

Cat. No.: B11772184
M. Wt: 275.30 g/mol
InChI Key: SGPQCILCAVDSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-pivalamidobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-pivalamidobenzofuran-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then subjected to further reactions to introduce the pivalamide group and methyl ester functionality .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-pivalamidobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-pivalamidobenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-pivalamidobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-pivalamidobenzofuran-2-carboxylate include other benzofuran derivatives such as:

  • Benzofuran-2-carboxylic acid
  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Benzofuran-based pyrazoline-thiazoles

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pivalamide group and methyl ester functionality enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 4-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H17NO4/c1-15(2,3)14(18)16-10-6-5-7-11-9(10)8-12(20-11)13(17)19-4/h5-8H,1-4H3,(H,16,18)

InChI Key

SGPQCILCAVDSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C=C(OC2=CC=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.